molecular formula C13H13ClN2OS2 B5786899 N-(5-chloro-2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea

N-(5-chloro-2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea

Cat. No. B5786899
M. Wt: 312.8 g/mol
InChI Key: BBELYNPZGVDRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea, also known as CMPT, is a synthetic compound that has drawn attention due to its potential therapeutic applications. This compound belongs to the class of thiourea derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. This compound also inhibits angiogenesis, the formation of new blood vessels, which is necessary for tumor growth. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and enzymes. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the pathogenesis of these disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target receptors, which makes it an effective tool for studying the underlying mechanisms of various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.

Future Directions

For the research of N-(5-chloro-2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea include exploring its potential as a combination therapy, investigating its potential in the treatment of other diseases, and developing imaging agents that target this compound.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized through a multistep process, which involves the reaction of 5-chloro-2-methoxyaniline with thionyl chloride to form 5-chloro-2-methoxyphenyl isothiocyanate. This intermediate is then reacted with 2-thienylmethylamine to produce this compound. The purity and yield of this compound can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results as a potent antitumor agent, inhibiting the growth of various cancer cell lines. Inflammation is a common underlying cause of many diseases, and this compound has been shown to possess anti-inflammatory properties. Additionally, this compound has been studied for its neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS2/c1-17-12-5-4-9(14)7-11(12)16-13(18)15-8-10-3-2-6-19-10/h2-7H,8H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBELYNPZGVDRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793292
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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